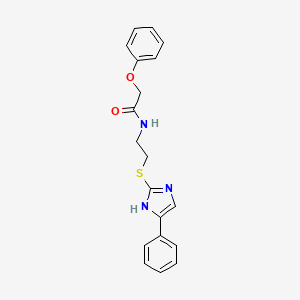

2-苯氧基-N-(2-((5-苯基-1H-咪唑-2-基)硫基)乙基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-phenoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .

Molecular Structure Analysis

Imidazole has two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms . The specific molecular structure of “2-phenoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide” is not detailed in the available sources.Chemical Reactions Analysis

Imidazole is amphoteric in nature, showing both acidic and basic properties . It’s a core component of many natural products and drugs, and it’s used as a synthon in the development of new drugs . The specific chemical reactions involving “2-phenoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide” are not detailed in the available sources.Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of “2-phenoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide” are not detailed in the available sources.科学研究应用

Anti-Tubercular Activity

Imidazole derivatives have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values of these derivatives indicate their potential as therapeutic agents in treating tuberculosis .

Therapeutic Candidates

Phenoxy acetamide derivatives, which include imidazole rings, have been investigated for their pharmacological activities. These compounds are considered as potential therapeutic candidates due to their diverse biological activities .

Metal Ion Extraction

Imidazolium salts, which can be derived from imidazole compounds, are utilized to extract metal ions from aqueous solutions. This application is significant in the field of material science and environmental studies .

Antimicrobial Action

Imidazole-containing polymers have been developed to provide antimicrobial action. These polymers can be used in various bioactive applications, including creating hydrogels and coating surfaces to prevent microbial growth .

Drug Discovery

Imidazole-based compounds are extensively used in drug discovery due to their antibacterial, anti-inflammatory, antidiabetic, antiparasitic, and anticancer properties. These compounds form a significant part of the therapeutic arsenal in modern medicine .

Synthetic Chemistry

Imidazole and its derivatives are versatile in synthetic chemistry applications. They are used in multicomponent reactions under different conditions, contributing to advancements in synthetic methodologies .

作用机制

Target of Action

Compounds containing an imidazole ring, such as this one, have been known to exhibit a broad range of biological activities . They have been used in the development of new drugs with antimicrobial, anti-inflammatory, antitumor, and other properties .

Mode of Action

Imidazole derivatives have been reported to show different biological activities . For instance, some imidazole derivatives have been evaluated for anti-tubercular activity against Mycobacterium tuberculosis .

Biochemical Pathways

Imidazole derivatives have been known to interact with various biochemical pathways due to their broad range of chemical and biological properties .

Result of Action

Imidazole derivatives have been reported to exhibit various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, and other effects .

属性

IUPAC Name |

2-phenoxy-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S/c23-18(14-24-16-9-5-2-6-10-16)20-11-12-25-19-21-13-17(22-19)15-7-3-1-4-8-15/h1-10,13H,11-12,14H2,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFLJZBDLLRGOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-phenoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-(N,N-dimethylsulfamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2974227.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2974228.png)

![N-cycloheptyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2974232.png)

![3,9-dimethyl-7-benzyl-1-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]pur ine-6,8-dione](/img/no-structure.png)

![2-(4-chlorophenyl)-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2974239.png)

![{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-tert-butylbenzoate](/img/structure/B2974240.png)